Spiro[4.4]nonan-2-one
Overview
Description
Spiro[4.4]nonan-2-one is a chemical compound with the molecular formula C9H14O . It has a molecular weight of 138.21 g/mol . The IUPAC name for this compound is spiro[4.4]nonan-3-one .
Synthesis Analysis
The synthesis of this compound has been described in several studies. For instance, an efficient synthesis of the 1,6-dioxathis compound motif of the immunosuppressive triterpenoid Phainanoid F and its C4 epimer was reported . A furan oxidative spirocyclization was used as the key step in the synthesis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H14O/c10-8-3-6-9(7-8)4-1-2-5-9/h1-7H2 . The compound has a complexity of 154 and a topological polar surface area of 17.1 Ų .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm³ . It has a boiling point of 213.1±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.9±3.0 kJ/mol . The compound has a molar refractivity of 39.8±0.4 cm³ .Scientific Research Applications
Synthesis Methods and Structural Analysis
Synthesis Techniques : Spiro[4.4]nonan-2-one has been synthesized through various methods, including rearrangement of epoxy-bicyclo[4.3.0]-nonane-2-one and acid-catalyzed intramolecular Claisen condensation (Gerlach & Müller, 1972). Another approach involves the FeCl3-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives (Kuroda et al., 2000).
Structural Analysis : Studies on the configuration of this compound reveal local distortions around the quaternary C-atom, with a decrease in the ring-bond angles at the spiro centre and a twist of one ring relative to the other. This analysis aids in understanding the planoid deformations and local strain in such compounds (Luef et al., 1987).
Catalytic and Chemical Transformations
Catalytic Reactions : this compound undergoes transformations under catalytic reforming conditions. For instance, on platinum-alumina and palladium-alumina catalysts, it converts to o-methylethylbenzene and indan, respectively (Shuikin & Voznesenskaya, 1966). Additionally, palladium-catalyzed domino cyclization has been utilized for synthesizing the spiro[4.4]nonane skeleton, highlighting its potential in organic synthesis (Doi et al., 2007).
Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives like spiro[4.4]nonane-1,6-diols, which have significant implications in pharmaceutical and chemical industries. The process involves catalytic and stoichiometric hydrogenation, with the choice of solvent and hydrogenation catalysts affecting the stereoselectivity of the products (Chan et al., 1995).
Advanced Applications
Chiral Auxiliary in Reactions : this compound derivatives have been developed as chiral auxiliaries in Diels–Alder reactions, demonstrating high enantioselectivity and recyclability. This application is crucial in asymmetric synthesis, a key area in the development of pharmaceuticals and fine chemicals (Burke et al., 2000).
- synthesis (Zhang & Nan, 2017).
Mechanism of Action
Mode of Action
The mode of action of Spiro[4It is known that the compound exhibits diverse medicinal properties .
Pharmacokinetics
For instance, its Log BCF (Bioconcentration Factor) from a regression-based method is 1.129, indicating a low potential for bioaccumulation . The compound also has a half-life of 139.1 hours (approximately 5.8 days) in a model river and 1616 hours (approximately 67.35 days) in a model lake , suggesting it may persist in aquatic environments.
Result of Action
Spiro[4.4]nonan-2-one derivatives have been shown to exhibit potent cytotoxic activity against various human cancer cell lines . For instance, a series of spiro[chroman-2,4’-piperidin]-4-one compounds demonstrated significant efficacy and induced apoptosis in MCF-7 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its volatilization from water and persistence in aquatic environments suggest that it may be affected by environmental conditions such as temperature, pH, and the presence of other substances . 4]nonan-2-one.
Biochemical Analysis
Biochemical Properties
Spiro[4.4]nonan-2-one derivatives have been found to exhibit diverse medicinal properties . For instance, a series of spiro[chroman-2,4’-piperidin]-4-one compounds demonstrated potent cytotoxic activity against various human cancer cell lines
Cellular Effects
The cellular effects of this compound are primarily understood through its derivatives. These derivatives have shown potent cytotoxic activity against various human cancer cell lines . For example, one derivative, compound 16, showed significant efficacy and induced apoptosis in MCF-7 cells
Molecular Mechanism
Its derivatives have shown to exert effects at the molecular level . For instance, they have demonstrated cytotoxic activity against various human cancer cell lines
Dosage Effects in Animal Models
A series of proline derivated spirocyclic quaternary ammoniums were synthesized and evaluated via in vivo analgesic activities . Compound 9a showed the best analgesic effect with 84% inhibition in mice
Properties
IUPAC Name |
spiro[4.4]nonan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-3-6-9(7-8)4-1-2-5-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNPZXFYPYMTJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338449 | |
Record name | Spiro[4.4]nonan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34177-18-9 | |
Record name | Spiro[4.4]nonan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[4.4]nonan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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